molecular formula C9H18OS B157465 2-(tert-Butylthio)tetrahydro-2H-pyran CAS No. 1927-53-3

2-(tert-Butylthio)tetrahydro-2H-pyran

Cat. No.: B157465
CAS No.: 1927-53-3
M. Wt: 174.31 g/mol
InChI Key: ZLUOBDVBCTXRMC-UHFFFAOYSA-N
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Description

2-(tert-Butylthio)tetrahydro-2H-pyran: is a heterocyclic organic compound with the molecular formula C9H18OS It features a tetrahydropyran ring substituted with a tert-butylthio group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butylthio)tetrahydro-2H-pyran typically involves the following steps:

    Formation of the Tetrahydropyran Ring: This can be achieved through the cyclization of appropriate precursors such as 1,5-dihalopentanes with a base.

    Introduction of the tert-Butylthio Group: The tert-butylthio group can be introduced via nucleophilic substitution reactions using tert-butylthiol and a suitable leaving group on the pyran ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfoxide or sulfone derivatives back to the thioether.

    Substitution: The tert-butylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, alkoxides, amines.

Major Products

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Substituted Pyrans: Formed through nucleophilic substitution reactions.

Scientific Research Applications

2-(tert-Butylthio)tetrahydro-2H-pyran has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme-substrate interactions involving sulfur-containing compounds.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(tert-Butylthio)tetrahydro-2H-pyran involves its interaction with molecular targets through its sulfur atom. The tert-butylthio group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2H-Pyran, tetrahydro-2-methyl-: Similar structure but with a methyl group instead of a tert-butylthio group.

    2H-Pyran-2-ol, tetrahydro-: Contains a hydroxyl group instead of a tert-butylthio group.

Uniqueness

2-(tert-Butylthio)tetrahydro-2H-pyran is unique due to the presence of the tert-butylthio group, which imparts distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for specific synthetic applications and research studies.

Properties

CAS No.

1927-53-3

Molecular Formula

C9H18OS

Molecular Weight

174.31 g/mol

IUPAC Name

2-tert-butylsulfanyloxane

InChI

InChI=1S/C9H18OS/c1-9(2,3)11-8-6-4-5-7-10-8/h8H,4-7H2,1-3H3

InChI Key

ZLUOBDVBCTXRMC-UHFFFAOYSA-N

SMILES

CC(C)(C)SC1CCCCO1

Canonical SMILES

CC(C)(C)SC1CCCCO1

Synonyms

2-(tert-Butylthio)tetrahydro-2H-pyran

Origin of Product

United States

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